(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridin-4-yl)(4-methylpiperazin-1-yl)methanone
Description
The compound "(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridin-4-yl)(4-methylpiperazin-1-yl)methanone" features a pyrazolo[3,4-b]pyridine core substituted with a 1,1-dioxidotetrahydrothiophen-3-yl group at position 1, a methyl group at position 3, a thiophen-2-yl moiety at position 6, and a 4-methylpiperazine-linked methanone at position 3. This structure combines heterocyclic motifs known for diverse pharmacological activities, including anticancer and anti-inflammatory properties . The 1,1-dioxidotetrahydrothiophene (sulfone) group enhances polarity and solubility, while the 4-methylpiperazine moiety may improve pharmacokinetic properties, such as blood-brain barrier penetration .
Properties
IUPAC Name |
[1-(1,1-dioxothiolan-3-yl)-3-methyl-6-thiophen-2-ylpyrazolo[3,4-b]pyridin-4-yl]-(4-methylpiperazin-1-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N5O3S2/c1-14-19-16(21(27)25-8-6-24(2)7-9-25)12-17(18-4-3-10-30-18)22-20(19)26(23-14)15-5-11-31(28,29)13-15/h3-4,10,12,15H,5-9,11,13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXQPRHYKAZPYPM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C2=C1C(=CC(=N2)C3=CC=CS3)C(=O)N4CCN(CC4)C)C5CCS(=O)(=O)C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N5O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound is the G protein-gated inwardly-rectifying potassium (GIRK) channels . These channels are key effectors in GPCR signaling pathways that modulate excitability in cells.
Mode of Action
This compound acts as a GIRK channel activator . It interacts with the GIRK channels, leading to their activation. The activation of these channels results in the inward rectification of potassium ions.
Biochemical Pathways
The activation of GIRK channels affects several biochemical pathways. GIRK channels are involved in numerous physiological processes and potential targets for various indications, such as pain perception, epilepsy, reward/addiction, and anxiety.
Pharmacokinetics
The compound has been evaluated in tier 1 DMPK assays and has shown nanomolar potency as a GIRK1/2 activator. It also exhibits improved metabolic stability over the prototypical urea-based compounds.
Result of Action
The activation of GIRK channels by this compound leads to changes in cellular excitability. This can have various effects depending on the specific cell type and the physiological context.
Biological Activity
The compound (1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridin-4-yl)(4-methylpiperazin-1-yl)methanone is a complex organic molecule with significant potential in medicinal chemistry. Its unique structure incorporates a pyrazolo[3,4-b]pyridine core and various functional groups, which may contribute to its biological activity. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Structural Characteristics
The molecular formula of the compound is , with a molecular weight of approximately 468.57 g/mol. The structure includes:
- Pyrazolo[3,4-b]pyridine core : Known for diverse biological activities.
- Thiophene rings : These contribute to the compound’s reactivity and interaction with biological targets.
- Tetrahydrothiophene moiety : Enhances lipophilicity and may influence pharmacokinetic properties.
Research indicates that this compound acts primarily as an activator of G protein-gated inwardly rectifying potassium channels (GIRK) . This mechanism is crucial for modulating neuronal excitability and has implications in neuroprotection and cardioprotection. The activation of GIRK channels can help regulate neurotransmitter release and neuronal firing rates, potentially benefiting conditions such as epilepsy and anxiety disorders.
Neuroprotective Effects
Studies have shown that compounds similar to this one can exhibit neuroprotective effects by stabilizing neuronal activity and reducing excitotoxicity. The modulation of GIRK channels plays a key role in these protective mechanisms, making the compound a candidate for treating neurological disorders .
Cardioprotective Properties
The ability to influence cardiac function through GIRK channel activation suggests potential applications in treating cardiovascular diseases. By regulating heart rate and myocardial excitability, the compound may offer therapeutic benefits in conditions like arrhythmias.
1. Activation of GIRK Channels
In vitro studies demonstrated that the compound effectively activates GIRK channels with a binding affinity comparable to other known activators. Techniques such as radiolabeled ligand binding assays were employed to quantify this interaction, revealing significant activation levels that suggest therapeutic potential in neurological applications.
2. Comparative Analysis with Similar Compounds
A comparative study highlighted the unique structural features of this compound against other pyrazolo[3,4-b]pyridine derivatives. It was found that the presence of specific functional groups enhances its stability and efficacy as a GIRK channel activator, making it a superior candidate for further development compared to structurally similar compounds .
Research Findings
Recent research has focused on optimizing the synthesis routes for this compound to improve yield and purity for biological testing. Multi-step synthetic pathways are commonly used, involving key reactions that introduce various functional groups essential for its biological activity.
Tables
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 468.57 g/mol |
| Primary Mechanism | GIRK Channel Activation |
| Potential Applications | Neurological Disorders, Cardiovascular Diseases |
| Study Type | Findings |
|---|---|
| In Vitro Activation Studies | Significant GIRK activation observed |
| Comparative Structural Analysis | Enhanced stability over similar compounds |
Comparison with Similar Compounds
Pyrazolo[3,4-b]pyridine Derivatives
- Compound 7b (): (3-Amino-1-phenyl-1H-pyrazol-4-yl){5-[(3-amino-1-phenyl-1H-pyrazol-4-yl)carbonyl]-3,4-dimethyl-thieno[2,3-b]thiophen-2-yl}methanone Key Features: Bis-pyrazole-thienothiophene hybrid with dual carbonyl linkages. Bioactivity: Not explicitly stated, but similar pyrazolo-thiophene hybrids are explored for anticancer applications . Spectral Data: IR peaks at 1720 cm⁻¹ (C=O), ^1H-NMR δ 2.22 (CH₃), and MS m/z 538 (M⁺) .
- Compound 10 (): 6-[5-(7-Cyanopyrazolo[1,5-a]pyrimidin-6-yl)-3,4-dimethylthieno[2,3-b]thiophen-2-yl]-2-phenyl-pyrazolo[1,5-a]pyrimidine-7-carbonitrile Key Features: Cyanopyrazolopyrimidine-thienothiophene hybrid. Synthesis: Condensation of bis-enaminones with aminopyrazoles in DMF/EtOH (75% yield) . Bioactivity: Pyrazolopyrimidines are known for kinase inhibition and anticancer activity .
Coumarin-Pyrazolo[3,4-b]pyridine Hybrids ()
- 5-Methyl-1-phenyl-3-(thieno[2,3-d]pyrimidin-4-yl)chromeno[4,3-d]pyrazolo[3,4-b]pyridin-6(3H)-one Key Features: Integrates coumarin, pyrazolopyridine, and thienopyrimidine motifs. Synthesis: FeCl₃-SiO₂ catalyzed reaction (75% yield) in ethanol . Bioactivity: Coumarin derivatives exhibit anticancer and antimicrobial properties; thienopyrimidines enhance selectivity for kinase targets .
Pyrazolo[3,4-d]pyrimidine Derivatives ()
- Example 62: 2-(1-(4-Amino-3-(5-methylthiophen-2-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-5-fluoro-3-(3-fluorophenyl)-4H-chromen-4-one Key Features: Fluorinated chromenone-pyrazolopyrimidine hybrid. Synthesis: Suzuki coupling with boronic acids (46% yield) . Bioactivity: Fluorine substituents improve metabolic stability and target affinity .
Physicochemical and Pharmacokinetic Comparisons
*Predicted using fragment-based methods.
Pharmacological Advantages
The target compound’s 4-methylpiperazine group confers enhanced solubility compared to highly lipophilic analogues (e.g., Compound 10, LogP 4.2). Its sulfone moiety may reduce off-target interactions compared to fluorinated derivatives (Example 62) .
Q & A
Q. What are the common synthetic routes for this compound, and what challenges arise during its multi-step synthesis?
- Methodological Answer : The synthesis typically involves coupling a pyrazolo[3,4-b]pyridine core with substituted tetrahydrothiophene and piperazine moieties. Key steps include:
- Nucleophilic substitution for introducing the 1,1-dioxidotetrahydrothiophen-3-yl group under reflux conditions in dimethylformamide (DMF) .
- Suzuki-Miyaura cross-coupling for attaching the thiophen-2-yl group, requiring palladium catalysts (e.g., Pd(PPh₃)₄) and anhydrous tetrahydrofuran (THF) .
- Amide bond formation between the pyrazolo-pyridine intermediate and 4-methylpiperazine, often using coupling agents like HATU or EDCI .
Challenges : Low yields in the final coupling step due to steric hindrance; purification difficulties caused by polar byproducts.
Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H and ¹³C NMR (in DMSO-d₆ or CDCl₃) confirm regiochemistry of the pyrazole and pyridine rings. Key signals include:
- Pyrazole C3-methyl: δ 2.4–2.6 ppm (singlet) .
- Thiophene protons: δ 7.1–7.3 ppm (multiplet) .
- HPLC-MS : Reverse-phase C18 columns (acetonitrile/water + 0.1% formic acid) assess purity (>95%) and detect sulfone degradation products .
- FT-IR : Confirms sulfone (SO₂) stretching at 1120–1160 cm⁻¹ and amide C=O at 1640–1680 cm⁻¹ .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yields in the final amide coupling step?
- Methodological Answer :
- Solvent Selection : Replace DMF with dichloromethane (DCM) to reduce side reactions; use 4Å molecular sieves to scavenge water .
- Catalyst Screening : Test HATU vs. EDCI with HOAt additive; HATU often provides higher yields (70–80%) for sterically hindered amides .
- Temperature Control : Conduct reactions at 0–5°C to minimize epimerization of the tetrahydrothiophene sulfone group .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
